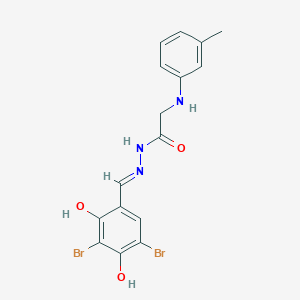

(E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide

Description

(E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide is a hydrazone derivative featuring a 3,5-dibromo-2,4-dihydroxybenzylidene moiety linked to a 2-(m-tolylamino)acetohydrazide group. This compound belongs to a class of Schiff base hydrazides, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The m-tolylamino group in the acetohydrazide side chain may contribute to improved lipophilicity, influencing cellular uptake and bioavailability.

Properties

IUPAC Name |

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Br2N3O3/c1-9-3-2-4-11(5-9)19-8-13(22)21-20-7-10-6-12(17)16(24)14(18)15(10)23/h2-7,19,23-24H,8H2,1H3,(H,21,22)/b20-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMMUALTIFMQMK-IFRROFPPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Br2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide typically involves the condensation reaction between 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-(m-tolylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities, protein-ligand interactions, and cellular processes.

Medicine

In medicinal chemistry, (E)-N’-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N’-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Benzylidene-Hydrazide Scaffold

The target compound shares structural similarities with other 3,5-dibromo-2-hydroxybenzylidene derivatives:

- 4-Chloro-N′-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide (): This analog replaces the acetohydrazide side chain with a 4-chlorobenzoyl group. The absence of the m-tolylamino substituent reduces steric hindrance but may decrease lipophilicity. Synthesis involves condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 4-chlorobenzohydrazide in methanol, yielding 68–70% .

- (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide (): Incorporates a 4-hydroxybenzoyl group. The additional hydroxyl group enhances hydrogen-bonding capacity, as evidenced by its 2D layered crystal structure stabilized by O–H···O and N–H···O interactions .

Key Differences :

Acetohydrazide Derivatives with Heterocyclic Moieties

- (E)-2-(1H-Benzotriazol-1-yl)-N′-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide (): Substitutes the m-tolylamino group with a benzotriazole ring. Benzotriazole enhances stability and may confer metal-binding properties. The synthesis yield (55.5%) is lower than the target compound, possibly due to steric effects .

- (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-2-((1-ethylbenzimidazol-2-yl)thio)acetohydrazide (): Incorporates a benzimidazole-thioether group, which may improve membrane permeability. The thioether linkage introduces conformational flexibility .

Physicochemical Properties

Melting Points and Solubility

- Target compound: No direct melting point data is available, but analogs like (E)-N′-(3,5-dibromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide exhibit high melting points (268–269°C) due to strong intermolecular hydrogen bonds .

- 4-Chloro analog (): Melting point 213–215°C, lower than the 4-hydroxy derivative, reflecting reduced hydrogen-bonding capacity .

- Benzotriazole analog (): Melting point 231°C, indicating moderate crystallinity influenced by the rigid benzotriazole moiety .

Spectroscopic Features

- IR Spectroscopy: All compounds show N–H and C=O stretches near 3,200–3,400 cm⁻¹ and 1,650–1,720 cm⁻¹, respectively. The target compound’s m-tolylamino group may introduce additional C–H aromatic stretches at ~3,000 cm⁻¹ .

- NMR Data: The 3,5-dibromo-2-hydroxybenzylidene protons resonate at δ 7.8–8.1 ppm (1H, =CH). The m-tolylamino protons in the target compound would appear as a multiplet at δ 6.5–7.2 ppm, distinct from the benzotriazole analog’s singlet at δ 8.01 ppm (=CH) .

Antimicrobial Activity

- Benzotriazole analog (): Demonstrates moderate antimicrobial activity (MIC: 30.2–43.2 μg/cm³), comparable to hydrazide derivatives cyclized into 1,3,4-oxadiazoles () .

- 4-Bromo analog (): Listed in DrugBank as an experimental antimicrobial agent, suggesting bromine substituents enhance halogen bonding with bacterial enzymes .

Anticancer Potential

Crystallographic and Conformational Analysis

- 4-Hydroxy analog (): Exhibits a planar configuration with a dihedral angle of 5.4° between aromatic rings, stabilized by O–H···N hydrogen bonds. This planar structure may facilitate intercalation with DNA .

- 4-Chloro analog (): Adopts an E-configuration about the C=N bond, with two independent molecules in the asymmetric unit. Intermolecular Br···O interactions (3.2 Å) contribute to crystal packing .

Biological Activity

(E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a dibromo-substituted aromatic ring and hydrazone linkage, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H16Br2N4O3. Its structural features include:

- Dibromo Substitution : Enhances reactivity and potential interactions with biological targets.

- Hydroxyl Groups : Implicated in antioxidant activity due to their ability to scavenge free radicals.

- Amino Group : Contributes to the compound's potential antimicrobial properties.

1. Antioxidant Activity

Preliminary studies suggest that the compound exhibits significant antioxidant properties. The hydroxyl groups present in its structure are known to scavenge free radicals effectively, potentially reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.

2. Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial effects against various pathogens. The presence of the amino group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

3. Anticancer Properties

The compound has been explored for its anticancer potential. Studies have shown that it can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The dibromo substitution may play a role in enhancing its efficacy against specific cancer types.

4. Anti-inflammatory Effects

In vitro studies have suggested that this compound possesses anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions it as a candidate for further research in inflammatory disease treatment.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Effectiveness | References |

|---|---|---|---|

| Antioxidant | Free radical scavenging | Significant | |

| Antimicrobial | Membrane disruption | Effective against multiple pathogens | |

| Anticancer | Apoptosis induction | Inhibits cancer cell growth | |

| Anti-inflammatory | Cytokine inhibition | Reduces inflammation markers |

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds or derivatives of this compound:

- A study focused on the synthesis of hydrazone derivatives indicated that modifications in the aromatic ring could significantly enhance antimicrobial activity against resistant strains of bacteria .

- Another research highlighted the role of dibromo substitution in improving anticancer efficacy by modulating drug interactions with cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.